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Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde

Cat. No.: B027911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The in-silico modeling of chemical reactions provides a powerful tool for understanding reaction

mechanisms, predicting reactivity, and guiding the synthesis of novel compounds. This guide

offers a comparative analysis of the expected reactivity of 2-Chloroisonicotinaldehyde, a key

building block in medicinal chemistry, by leveraging computational studies on analogous

compounds. Due to the limited availability of direct in-silico studies on 2-
Chloroisonicotinaldehyde, this guide draws comparisons from computational models of

pyridinecarboxaldehydes and substituted chloropyridines to provide insights into its reaction

dynamics.

Comparative Reactivity Analysis: In-Silico Insights
Computational studies, primarily employing Density Functional Theory (DFT), have elucidated

the reactivity of pyridinecarboxaldehydes and chloropyridines. These studies provide a

framework for understanding the electronic and steric effects that govern the reactions of 2-
Chloroisonicotinaldehyde.

Aldehyde Group Reactivity
The aldehyde functional group in 2-Chloroisonicotinaldehyde is a primary site for nucleophilic

attack. Computational models of pyridinecarboxaldehydes, such as 2-pyridinecarboxaldehyde,

3-pyridinecarboxaldehyde, and 4-pyridinecarboxaldehyde (isonicotinaldehyde), offer valuable

comparative data.
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DFT calculations on pyridinecarboxaldehyde isomers have shown that the electrophilicity of the

carbonyl carbon is significantly influenced by the position of the nitrogen atom in the pyridine

ring.[1] In a neutral state, the predicted order of reactivity for the isomers towards nucleophiles

is typically 4-PCA > 2-PCA > 3-PCA, based on calculated charge distributions.[1] This suggests

that the isonicotinaldehyde scaffold in 2-Chloroisonicotinaldehyde would possess a highly

reactive aldehyde group. The presence of the electron-withdrawing chloro group at the 2-

position is expected to further enhance the electrophilicity of the carbonyl carbon, making it

more susceptible to nucleophilic attack compared to unsubstituted isonicotinaldehyde.

Chloro Group Reactivity
The chloro substituent on the pyridine ring is a potential leaving group in nucleophilic aromatic

substitution (SNAr) reactions. The reactivity of chloropyridines in SNAr reactions has been a

subject of both experimental and computational investigation.[2][3] The electron-withdrawing

nature of the pyridine nitrogen and the aldehyde group in 2-Chloroisonicotinaldehyde is

expected to activate the chloro group towards nucleophilic displacement.

Computational studies on substituted pyridines have been used to develop nucleophilicity

scales and predict their reactivity.[4][5] These models can be extrapolated to predict the

feasibility of SNAr reactions with 2-Chloroisonicotinaldehyde and various nucleophiles.

Quantitative Data Summary
The following tables summarize key quantitative data from in-silico studies on analogous

compounds, providing a basis for comparison with the expected reactivity of 2-
Chloroisonicotinaldehyde.

Table 1: Calculated Properties of Pyridinecarboxaldehyde Isomers

Compound
Carbonyl Carbon Hirshfeld
Charge (in vacuo)[1]

LUMO Energy (eV)[6]

2-Pyridinecarboxaldehyde +0.16 Lower than Benzaldehyde

3-Pyridinecarboxaldehyde +0.15 -

4-Pyridinecarboxaldehyde +0.17 -
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Note: Higher positive charge indicates greater electrophilicity. A lower LUMO energy suggests

higher susceptibility to nucleophilic attack.

Table 2: Predicted Nucleophilicity of Substituted Pyridines

Compound Global Nucleophilicity (eV)[4]

4-Aminopyridine 3.45

Pyridine 2.80

4-Chloropyridine 2.50

4-Nitropyridine 1.50

Note: Higher global nucleophilicity values indicate stronger nucleophiles.

Experimental Protocols for In-Silico Modeling
The following provides a generalized experimental protocol for conducting in-silico modeling of

a reaction involving 2-Chloroisonicotinaldehyde, based on standard computational chemistry

practices.

Protocol: DFT Calculation of a Nucleophilic Addition to 2-Chloroisonicotinaldehyde

Molecule Building: Construct the 3D structures of 2-Chloroisonicotinaldehyde and the

chosen nucleophile (e.g., methanol) using a molecular modeling software (e.g., GaussView,

Avogadro).

Geometry Optimization: Perform geometry optimization of the reactants, transition state, and

product using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7]

This step is crucial to find the lowest energy conformations.

Transition State Search: Locate the transition state structure for the reaction. This can be

achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Frequency Calculation: Perform frequency calculations on the optimized structures to

confirm that the reactants and products are at a minimum on the potential energy surface (no
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imaginary frequencies) and that the transition state has exactly one imaginary frequency

corresponding to the reaction coordinate.[7]

Energy Calculation: Calculate the single-point energies of all optimized structures to

determine the reaction and activation energies.

Solvation Effects: To model reactions in solution, incorporate a solvent model, such as the

polarizable continuum model (PCM).

Analysis: Analyze the results, including bond lengths, angles, and charge distributions, to

understand the reaction mechanism.

Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a proposed

reaction pathway for 2-Chloroisonicotinaldehyde and a typical workflow for in-silico reaction

modeling.
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Caption: Proposed reaction pathways for 2-Chloroisonicotinaldehyde.
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In-Silico Reaction Modeling Workflow
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Caption: A typical workflow for in-silico reaction modeling.
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Conclusion
While direct in-silico studies on 2-Chloroisonicotinaldehyde are not extensively available, a

comparative analysis based on structurally similar compounds provides valuable insights into

its reactivity. The aldehyde group is predicted to be highly electrophilic and susceptible to

nucleophilic attack, a reactivity that is likely enhanced by the chloro-substituent. The chloro

group itself is activated for nucleophilic aromatic substitution. The computational protocols and

workflows outlined in this guide provide a solid foundation for researchers to conduct their own

in-silico investigations into the reactions of this important synthetic building block, ultimately

accelerating the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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